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Compound of Interest

Compound Name: Tetrakis(dimethylamino)silane

Cat. No.: B155119

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure of
Tetrakis(dimethylamino)silane, Si(N(CHs)z2)4. The content herein is curated to support
advanced research and development activities where a thorough understanding of this
organosilicon compound's stereochemistry and bonding characteristics is paramount.

Core Molecular Structure

Tetrakis(dimethylamino)silane possesses a central silicon atom bonded to four
dimethylamino groups. The overall geometry around the silicon atom is tetrahedral. The
nitrogen atoms of the dimethylamino groups are also tetrahedrally coordinated, though with
some degree of planarization due to the influence of the silicon atom and steric hindrance
between the methyl groups.

Structural Data Summary

While a definitive, published experimental structure of Tetrakis(dimethylamino)silane is not
readily available in the current literature, structural parameters can be reliably inferred from
gas-phase electron diffraction studies of closely related compounds, such as
bis(dimethylamino)silane. The following table summarizes the expected bond lengths and
angles for Tetrakis(dimethylamino)silane based on these analogous data.
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Parameter Value Source Analogy

) ) Gas-phase electron diffraction
Si-N Bond Length (r(Si-N)) ~170.8 pm o ] ]
of bis(dimethylamino)silane[1]

Gas-phase electron diffraction
C-N Bond Length (r(C-N)) ~146.0 pm o ) )
of bis(dimethylamino)silane[1]

] ) Gas-phase electron diffraction
N-Si-N Bond Angle (£NSIN) ~112° o ] ]
of bis(dimethylamino)silane[1]

Expected to be slightly less

than the ideal tetrahedral angle
C-N-C Bond Angle (LCNC) Varies of 109.5° due to steric

repulsion between methyl

groups.

Influenced by the degree of
Si-N-C Bond Angle (£ SiNC) Varies planarization at the nitrogen

atom.

Molecular Visualization

To facilitate a clearer understanding of the three-dimensional arrangement of atoms in
Tetrakis(dimethylamino)silane, the following diagram has been generated using the Graphviz
DOT language.

Molecular structure of Tetrakis(dimethylamino)silane.

Experimental and Computational Methodologies

The determination of the precise molecular structure of compounds like
Tetrakis(dimethylamino)silane relies on a combination of experimental techniques and
computational modeling.

Experimental Protocols

e Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the
structure of molecules in the gas phase, free from intermolecular interactions that are
present in the solid state.
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o Methodology: A beam of high-energy electrons is directed through a gaseous sample of
the compound. The electrons are scattered by the molecules, creating a diffraction pattern
that is dependent on the interatomic distances within the molecules. By analyzing this
pattern, key structural parameters such as bond lengths, bond angles, and torsional
angles can be determined. For volatile compounds like aminosilanes, this method is

particularly suitable.

o X-ray Crystallography: This technique is used to determine the atomic and molecular
structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to
diffract into many specific directions.

o Methodology: A single crystal of the compound is grown and mounted on a goniometer. It
is then irradiated with a monochromatic beam of X-rays, producing a diffraction pattern of
spots. The intensities and positions of these spots are used to calculate a three-
dimensional electron density map of the crystal. From this map, the mean positions of the
atoms in the crystal can be determined, as well as their chemical bonds, their disorder,
and various other information.

Computational Protocols

e Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used in
physics, chemistry, and materials science to investigate the electronic structure (or principally
the electron density) of many-body systems, in particular atoms, molecules, and the

condensed phases.

o Methodology: DFT calculations are performed using specialized software packages. The
process involves defining the molecular system (atoms and their initial coordinates),
choosing a basis set to describe the atomic orbitals, and selecting a functional that
approximates the exchange-correlation energy. The software then iteratively solves the
Kohn-Sham equations to find the ground-state electron density and energy of the system.
From the optimized geometry, precise bond lengths, bond angles, and other structural and
electronic properties can be obtained.

Logical Workflow for Structural Determination

The following diagram illustrates the typical workflow for elucidating the molecular structure of a
compound like Tetrakis(dimethylamino)silane, integrating both experimental and
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computational approaches.
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Workflow for molecular structure determination.

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b155119?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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